tert-butyl N-{2-[(oxan-4-yl)methyl]-3-oxopropyl}carbamate
Overview
Description
tert-Butyl N-{2-[(oxan-4-yl)methyl]-3-oxopropyl}carbamate: is a synthetic organic compound with the molecular formula C14H25NO4. It is often used in research and industrial applications due to its unique chemical properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(oxan-4-yl)methyl]-3-oxopropyl}carbamate typically involves multiple steps, including protection, condensation, and esterification reactions. One common synthetic route starts with the protection of the amino group, followed by the condensation of the protected amine with an appropriate oxan-4-yl derivative. The final step involves the esterification of the intermediate product to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{2-[(oxan-4-yl)methyl]-3-oxopropyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{2-[(oxan-4-yl)methyl]-3-oxopropyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable carbamate linkages makes it useful in probing biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry
In industrial applications, the compound is used in the production of polymers, coatings, and adhesives. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(oxan-4-yl)methyl]-3-oxopropyl}carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. These interactions can affect various biochemical pathways, making the compound useful in studying cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
Uniqueness
tert-Butyl N-{2-[(oxan-4-yl)methyl]-3-oxopropyl}carbamate is unique due to its specific structural features, which confer distinct reactivity patterns and stability. Its ability to form stable carbamate linkages and its reactivity with various nucleophiles make it a valuable compound in both research and industrial applications.
Biological Activity
The compound tert-butyl N-{2-[(oxan-4-yl)methyl]-3-oxopropyl}carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a tert-butyl group attached to a carbamate functional group, which is further substituted with an oxan-4-yl methyl and a 3-oxopropyl moiety.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many carbamates act as inhibitors of enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission and potentially improving cognitive function .
- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant properties, helping to mitigate oxidative stress in cells. This effect is particularly relevant in neurodegenerative diseases where oxidative damage is prevalent .
- Anti-inflammatory Effects : Compounds like this compound may exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammation in neuronal tissues .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in various contexts:
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from damage induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound was found to reduce cell death and inflammation markers such as TNF-alpha in astrocyte cultures exposed to Aβ .
Potential Anticancer Activity
Preliminary investigations into the anticancer properties of related carbamate derivatives suggest that they may inhibit the proliferation of certain cancer cell lines. For example, compounds structurally similar to this compound have demonstrated cytotoxicity against breast and liver cancer cell lines .
Case Studies
Several case studies have highlighted the efficacy of carbamate derivatives in treating various conditions:
- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, administration of the compound led to improved cognitive performance and reduced amyloid plaque accumulation compared to control groups .
- Cancer Cell Line Studies : Compounds similar to this compound were tested against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines, showing significant inhibition of cell proliferation at micromolar concentrations .
Summary of Findings
The biological activity of this compound appears promising based on its potential neuroprotective and anticancer properties. However, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
Properties
IUPAC Name |
tert-butyl N-[2-formyl-3-(oxan-4-yl)propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-12(10-16)8-11-4-6-18-7-5-11/h10-12H,4-9H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXMAMRCPVMKCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1CCOCC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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